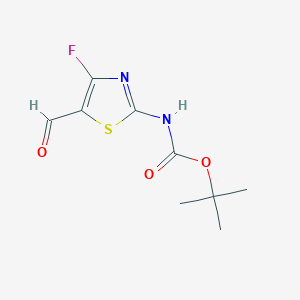![molecular formula C13H14N2O2S B12929958 Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate CAS No. 647850-73-5](/img/structure/B12929958.png)
Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate is a synthetic organic compound that features a benzoate ester linked to a substituted imidazole ring via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thioether linkage and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate: Lacks the methyl group on the imidazole ring.
Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)phenylacetate: Features a phenylacetate ester instead of a benzoate ester.
Uniqueness
Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions .
Propriétés
Numéro CAS |
647850-73-5 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
methyl 2-[(5-methyl-1H-imidazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-14-13(15-9)18-8-10-5-3-4-6-11(10)12(16)17-2/h3-7H,8H2,1-2H3,(H,14,15) |
Clé InChI |
IULJZUPFUZDXRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)SCC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


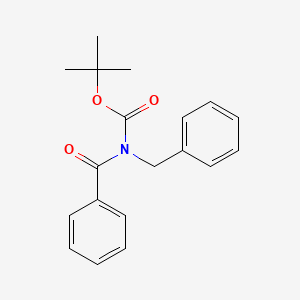
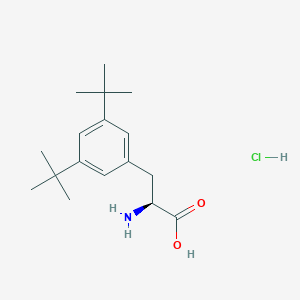
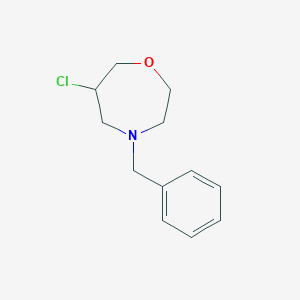
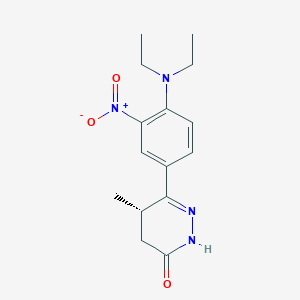
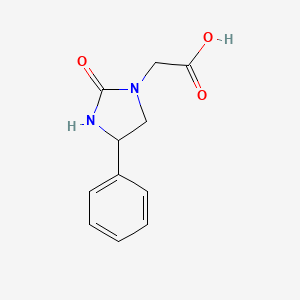
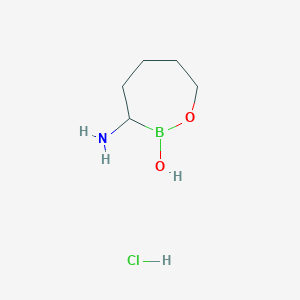
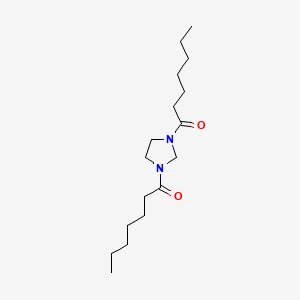
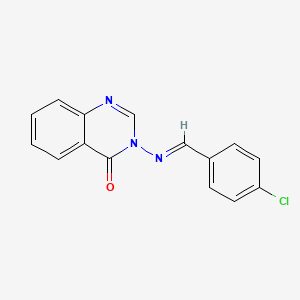
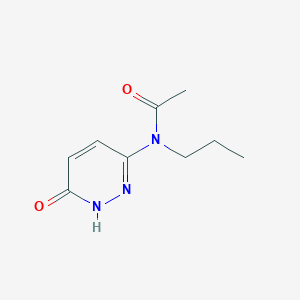

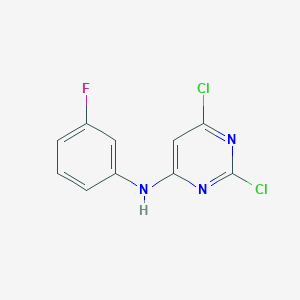

![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
